Cas no 853771-91-2 (4-Methoxy-3-(trifluoromethoxy)benzyl alcohol)

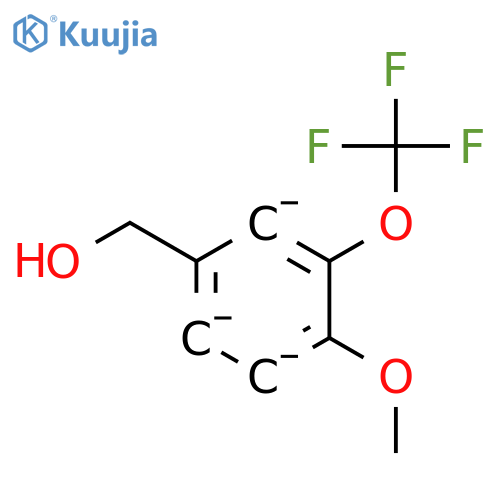

853771-91-2 structure

商品名:4-Methoxy-3-(trifluoromethoxy)benzyl alcohol

4-Methoxy-3-(trifluoromethoxy)benzyl alcohol 化学的及び物理的性質

名前と識別子

-

- 4-Methoxy-3-(trifluoromethoxy)benzyl alcohol

- CS-0212778

- 853771-91-2

- MFCD18398472

- AKOS015957091

- SCHEMBL2714223

- (4-Methoxy-3-(trifluoromethoxy)phenyl)methanol

- [4-methoxy-3-(trifluoromethoxy)phenyl]methanol

-

- MDL: MFCD18398472

- インチ: InChI=1S/C9H9F3O3/c1-14-7-3-2-6(5-13)4-8(7)15-9(10,11)12/h2-4,13H,5H2,1H3

- InChIKey: XSWBFWDUPUANRL-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C=C(C=C1)CO)OC(F)(F)F

計算された属性

- せいみつぶんしりょう: 222.05037863g/mol

- どういたいしつりょう: 222.05037863g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 38.7Ų

4-Methoxy-3-(trifluoromethoxy)benzyl alcohol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM319196-5g |

(4-Methoxy-3-(trifluoromethoxy)phenyl)methanol |

853771-91-2 | 95% | 5g |

$467 | 2023-02-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283448-250mg |

(4-Methoxy-3-(trifluoromethoxy)phenyl)methanol |

853771-91-2 | 95+% | 250mg |

¥1148.00 | 2024-07-28 | |

| abcr | AB350682-250mg |

4-Methoxy-3-(trifluoromethoxy)benzyl alcohol, 97%; . |

853771-91-2 | 97% | 250mg |

€152.00 | 2025-02-22 | |

| abcr | AB350682-1g |

4-Methoxy-3-(trifluoromethoxy)benzyl alcohol, 97%; . |

853771-91-2 | 97% | 1g |

€324.00 | 2025-02-22 | |

| Alichem | A014001453-250mg |

4-Methoxy-3-(trifluoromethoxy)benzyl alcohol |

853771-91-2 | 97% | 250mg |

$504.00 | 2023-08-31 | |

| Apollo Scientific | PC302346-5g |

4-Methoxy-3-(trifluoromethoxy)benzyl alcohol |

853771-91-2 | 5g |

£496.00 | 2025-02-21 | ||

| Alichem | A014001453-1g |

4-Methoxy-3-(trifluoromethoxy)benzyl alcohol |

853771-91-2 | 97% | 1g |

$1564.50 | 2023-08-31 | |

| A2B Chem LLC | AH56048-5g |

(4-Methoxy-3-(trifluoromethoxy)phenyl)methanol |

853771-91-2 | 96% | 5g |

$880.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283448-1g |

(4-Methoxy-3-(trifluoromethoxy)phenyl)methanol |

853771-91-2 | 95+% | 1g |

¥2462.00 | 2024-07-28 | |

| A2B Chem LLC | AH56048-250mg |

(4-Methoxy-3-(trifluoromethoxy)phenyl)methanol |

853771-91-2 | 96% | 250mg |

$97.00 | 2024-04-19 |

4-Methoxy-3-(trifluoromethoxy)benzyl alcohol 関連文献

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

853771-91-2 (4-Methoxy-3-(trifluoromethoxy)benzyl alcohol) 関連製品

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:853771-91-2)4-Methoxy-3-(trifluoromethoxy)benzyl alcohol

清らかである:99%/99%

はかる:1g/5g

価格 ($):192/734